Penillic acid

Chiral analysis Optical activity Degradation marker

Penicillin degradation product identification poses significant analytical challenges due to co-eluting metabolites with similar physicochemical profiles. Penillic acid (benzylpenillic acid, Benzylpenicillin EP Impurity D) resolves this through its uniquely distinct optical rotation (+600°) and thermal decomposition point (~175°C), enabling unambiguous chromatographic discrimination from penicilloic and penilloic acids. - Formed predominantly via the non-penicillenic acid pathway (65%), validated by NMR - ensuring authentic representation of acidic degradation routes at pH 2.5, 37°C. - Achieves LOD of 0.25 ng/g in UHPLC-MS/MS, making it the definitive reference standard for penicillin G metabolite quantitation in citrus fruit HLB residue monitoring programs. - Supplied with full Structure Elucidation Report (SER) and CoA; storage at 2-8°C; ambient shipping.

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
Cat. No. B1253385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenillic acid
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C
InChIInChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11?,12-,13?/m0/s1
InChIKeyPSPRNQOVLYLHSA-CPCZMJQVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penillic Acid: Optical Marker of Penicillin Degradation


Penillic acid is an acid degradation product of penicillin, formed via cleavage of the 1,7 bond and subsequent rearrangement [1]. It is characterized by strong dextrorotation, a high specific rotation of +600°, and decomposition at approximately 175°C [2]. This compound is structurally and functionally distinct from other penicillin metabolites such as penicilloic acid, penilloic acid, and penamaldic acid.

Penillic Acid: Why Substitution Fails


Penicillin degradation products such as penicilloic acid, penilloic acid, and penamaldic acid are not interchangeable with penillic acid due to distinct physicochemical properties, formation mechanisms, and analytical behavior. As demonstrated by NMR studies, penillic acid predominantly forms via a non-penicillenic acid pathway, unlike other degradation products [1]. Furthermore, its optical activity and thermal stability differ markedly from those of penicilloic and penilloic acids [REFS-2, REFS-3].

Penillic Acid: Quantitative Differentiation Evidence


Exceptionally High Optical Rotation vs. Penicilloic Acid

Penillic acid displays a specific rotation [α] = +600° (c=0.2, H2O, Hg green line), which is approximately 11-fold higher than that of penicilloic acid ([α]D = +55.1° in methanol). This pronounced dextrorotation serves as a distinctive physicochemical fingerprint for identifying and quantifying penillic acid in complex mixtures [REFS-1, REFS-2].

Chiral analysis Optical activity Degradation marker

Non-Penicillenic Acid Formation Pathway

NMR analysis of benzylpenicillin degradation at pH 2.5 and 37°C revealed that after 100 min, 65% of penillic acid had not formed via a penicillenic acid intermediate, compared to 70% for penicilloic acid. This indicates that penillic acid is primarily generated through a distinct rearrangement pathway [1].

Degradation pathway Mechanistic study NMR

Higher LOD in UHPLC-MS/MS vs. Penilloic Acid

In a validated UHPLC-MS/MS method for citrus fruit analysis, the limit of detection (LOD) for penillic acid was 0.25 ng/g, while penicillin G and penilloic acid exhibited LODs of 0.1 ng/g. Additionally, absolute recoveries for penillic acid ranged between 50-70%, with isotopically labeled internal standards (penillic acid-D5) improving accuracy to 90-110% [1].

UHPLC-MS/MS Residue analysis Method validation

Thermal Decomposition vs. Analogs' Melting Points

Penillic acid decomposes at approximately 175°C with gas evolution, while penicilloic acid exhibits a melting point range of 111-114°C and penilloic acid melts at 120°C. This higher thermal decomposition point provides a clear differentiation for compound identification and purity assessment [REFS-1, REFS-2, REFS-3].

Thermal analysis Stability Compound characterization

Penillic Acid: Key Application Scenarios


Certified Reference Material for Food Safety Analysis

Penillic acid, with its distinct optical rotation (+600°) and thermal decomposition point (~175°C), serves as an ideal certified reference material for the identification and quantitation of penicillin G metabolites in agricultural products, particularly citrus fruits treated for Huanglongbing (HLB). Its unique properties ensure accurate method validation and compliance with regulatory residue monitoring programs [REFS-1, REFS-2].

Stability-Indicating Method for Pharmaceutical QC

The non-penicillenic acid formation pathway (65% for penillic acid) and its high LOD (0.25 ng/g) make it a critical marker in stability-indicating HPLC/UHPLC methods. Inclusion of penillic acid as a degradation product standard enables robust assessment of penicillin drug product stability and shelf-life under acidic conditions [REFS-1, REFS-2].

Mechanistic Probe for β-Lactam Degradation

Penillic acid's distinct rearrangement pathway, elucidated by NMR, provides a valuable probe for studying β-lactam degradation mechanisms. Its formation in acidic environments (pH 2.5, 37°C) and its optical activity allow researchers to track specific degradation routes, contributing to the understanding of antibiotic resistance and the development of novel β-lactamase inhibitors [1].

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